![molecular formula C37H34Cl2FeOP2Pd B2894728 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% CAS No. 851232-71-8](/img/new.no-structure.jpg)

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

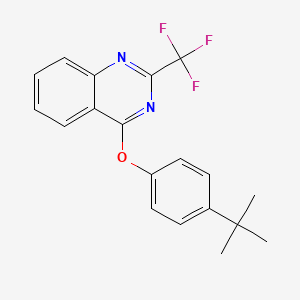

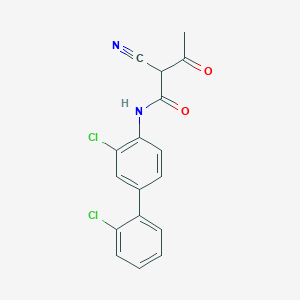

Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% is a coordination complex that contains palladium(II) chloride and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

Synthesis of dppf: The synthesis of 1,1'-bis(diphenylphosphino)ferrocene involves the reaction of ferrocene with chlorodiphenylphosphine in the presence of a strong base.

Formation of the complex: The complex is formed by reacting palladium(II) chloride with dppf in acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.

Types of Reactions:

Oxidation: The compound can be oxidized to form palladium(IV) species.

Reduction: Reduction reactions can produce palladium(0) species.

Substitution: The complex can undergo ligand substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Palladium(IV) complexes.

Reduction: Palladium(0) nanoparticles or clusters.

Substitution: Palladium complexes with new ligands.

Mecanismo De Acción

Target of Action

The primary target of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is DNA . It binds to DNA and inhibits the synthesis of nucleic acids .

Mode of Action

This compound interacts with its target, DNA, by binding to it . This binding action inhibits the synthesis of nucleic acids , which are essential for the replication and transcription processes in cells.

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . By inhibiting nucleic acid synthesis, it disrupts these pathways, leading to downstream effects such as the inhibition of cell division and growth.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell division and growth . This is due to the disruption of DNA replication and transcription, which are essential processes for cell survival and proliferation.

Aplicaciones Científicas De Investigación

Chemistry: The compound is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

Biology: The compound has been explored for its potential use in biological studies, particularly in the development of new pharmaceuticals and diagnostic tools.

Medicine: Research is ongoing to investigate the compound's potential as a therapeutic agent, particularly in cancer treatment due to its ability to catalyze reactions that can modify biological molecules.

Industry: The compound is used in the chemical industry for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Comparación Con Compuestos Similares

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): Another widely used palladium catalyst in cross-coupling reactions.

Bis(pinacolato)diboron (B2pin2): Used in Suzuki-Miyaura coupling reactions.

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): Another catalyst for cross-coupling reactions.

Uniqueness: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is unique due to its stability and efficiency in catalyzing cross-coupling reactions. The dppf ligand provides a robust framework that enhances the reactivity of the palladium center.

Propiedades

Número CAS |

851232-71-8 |

|---|---|

Fórmula molecular |

C37H34Cl2FeOP2Pd |

Peso molecular |

789.79 |

InChI |

InChI=1S/2C17H14P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-14H;1-2H3;2*1H;;/q;;;;;;+2/p-2 |

Clave InChI |

WMCRPHRRPFWDES-UHFFFAOYSA-L |

SMILES |

CC(=O)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)

![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)

![methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2894667.png)